REACTION_CXSMILES
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[F:1][C:2]1[CH:3]=[CH:4][C:5]([NH2:9])=[C:6]([SH:8])[CH:7]=1.[C:10](OCC)(=O)[C:11]([O:13][CH2:14][CH3:15])=[O:12].O.Cl>CCO>[F:1][C:2]1[CH:3]=[CH:4][C:5]2[N:9]=[C:10]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[S:8][C:6]=2[CH:7]=1
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Name
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|
Quantity
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0.94 g
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Type
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reactant
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Smiles
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FC=1C=CC(=C(C1)S)N
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Name
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Quantity
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1.8 mL
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Type
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reactant
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Smiles
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C(C(=O)OCC)(=O)OCC
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux for overnight
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Duration
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8 (± 8) h
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Type
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EXTRACTION
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Details
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The material is extracted with CHCl3 (3×100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic extracts are dried over MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
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to yield an oil
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Type
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CUSTOM
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Details
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The material is purified by chromatography (25% hexanes/75% CHCl3)
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Type
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CUSTOM
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Details
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to afford a solid
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Type
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CUSTOM
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Details
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that is recrystallized from petroleum ether (0.16 g, 11%)
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Name
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Type
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Smiles
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FC1=CC2=C(N=C(S2)C(=O)OCC)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |